![molecular formula C13H8BrNO B13678208 4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
4-Bromo-3-phenylbenzo[c]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the fourth position and a phenyl group at the third position of the benzo[c]isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenylbenzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzophenone derivatives. The thermocyclization of 2-azidobenzophenone in the presence of a suitable catalyst, such as iron(II) bromide, can yield the desired benzo[c]isoxazole compound . This reaction typically requires heating in a solvent like decalin for several hours to achieve high yields.
Another method involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II) to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
4-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[c]isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
4-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it can modulate gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity . The compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
3-Phenylbenzo[c]isoxazole: Lacks the bromine atom at the fourth position.
4-Chloro-3-phenylbenzo[c]isoxazole: Contains a chlorine atom instead of bromine.
4-Methyl-3-phenylbenzo[c]isoxazole: Contains a methyl group instead of bromine.
Uniqueness
4-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the compound’s specific substitution pattern may confer distinct biological properties compared to its analogs.
属性
分子式 |
C13H8BrNO |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
4-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |
InChI 键 |
JSLZBRZYSKIRTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
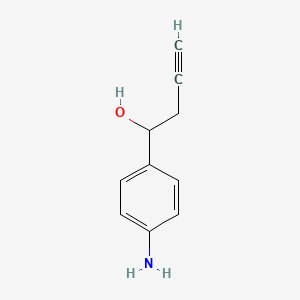
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)


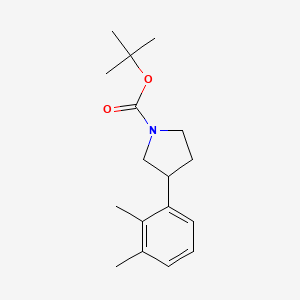
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
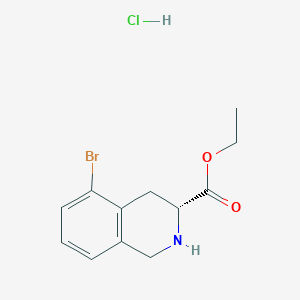
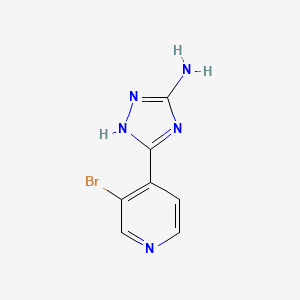
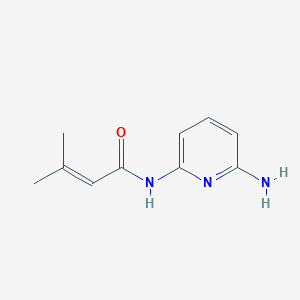
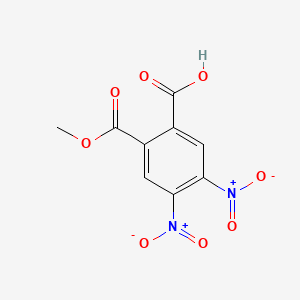
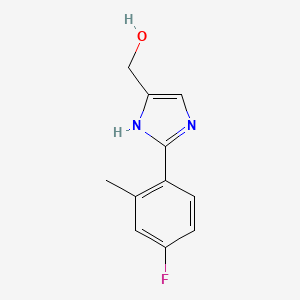
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
